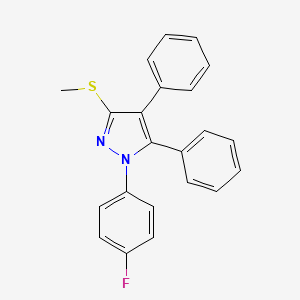

1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole

Description

1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at position 1, a methylthio group at position 3, and phenyl groups at positions 4 and 3. This structure integrates fluorinated aromatic systems and sulfur-containing substituents, which are known to influence electronic properties, solubility, and biological interactions. For example, compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4) and its bromo analogue (compound 5) demonstrate the importance of halogen substituents in modulating crystallinity and intermolecular interactions .

Properties

CAS No. |

871110-21-3 |

|---|---|

Molecular Formula |

C22H17FN2S |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3-methylsulfanyl-4,5-diphenylpyrazole |

InChI |

InChI=1S/C22H17FN2S/c1-26-22-20(16-8-4-2-5-9-16)21(17-10-6-3-7-11-17)25(24-22)19-14-12-18(23)13-15-19/h2-15H,1H3 |

InChI Key |

DMMPCUHTISOCEZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 1,3-bisaryl-monothio-1,3-diketone Intermediate

Starting materials : Appropriate benzoyl derivatives (e.g., 4-fluorobenzoyl chloride for the 4-fluorophenyl group and benzoyl chloride for phenyl groups) are used to prepare the diketone precursor.

Thionation : The diketone is selectively converted to a monothio-diketone using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent, introducing the methylthio functionality at the 3-position.

Reaction conditions : Typically reflux in dry pyridine or other suitable solvents for 6–8 hours, followed by workup and purification.

Step 2: Cyclization with Aryl Hydrazine

Reagents : The monothio-diketone intermediate is reacted with 4-fluorophenylhydrazine or phenylhydrazine derivatives.

Mechanism : The hydrazine attacks the carbonyl carbon, followed by cyclization and elimination steps to form the pyrazole ring with the methylthio substituent at position 3.

Conditions : Reflux in ethanol or other polar solvents, often with acid catalysis (e.g., acetic acid) to facilitate cyclization. Reaction times vary from 2 to 6 hours depending on substrate and conditions.

Step 3: Purification and Characterization

The crude product is purified by recrystallization from ethanol or by column chromatography using ethyl acetate/hexane solvent systems.

Characterization includes melting point determination, IR spectroscopy (noting characteristic C=S and aromatic C-F stretches), 1H NMR (methylthio group singlet around 2.0–2.5 ppm), and mass spectrometry confirming molecular ion peaks consistent with the target compound.

Comparative Data Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Monothio-diketone synthesis | Benzoyl derivatives, P2S5, reflux in pyridine | 70–80 | Selective thionation critical for methylthio group |

| Cyclization with arylhydrazine | 4-Fluorophenylhydrazine, ethanol, reflux, acid catalyst | 75–85 | Acid catalysis improves cyclization efficiency |

| Purification | Recrystallization or silica gel chromatography | — | Ethyl acetate/hexane solvent system preferred |

| Characterization | IR, 1H NMR, MS | — | Confirms substitution pattern and purity |

Research Findings and Notes

The presence of the methylthio group at position 3 is crucial for biological activity and can be introduced efficiently via monothio-diketone intermediates.

The 4-fluorophenyl substituent at position 1 is introduced via the corresponding hydrazine derivative, ensuring regioselectivity and high yield.

Reaction conditions such as solvent choice, temperature, and catalyst presence significantly affect yield and purity. Ethanol and acetic acid are commonly used solvents and catalysts, respectively.

Alternative methods involving one-pot syntheses or Vilsmeier–Haack formylation are less applicable for this specific substitution pattern but are useful for related pyrazole derivatives.

The synthetic route is scalable and amenable to modifications for introducing other substituents, making it versatile for medicinal chemistry applications.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional aromatic groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Research Findings and Trends

Substituent Impact: Halogens (Cl, Br, F) enhance bioactivity and influence crystal packing via halogen bonding .

Synthetic Strategies: Copper-mediated couplings () and cyclocondensation () are prevalent for pyrazole hybrids.

Biological Relevance :

Biological Activity

1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole, with the CAS number 871110-21-3, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action.

- Molecular Formula : C22H17FN2S

- Molecular Weight : 360.45 g/mol

- Structure : The compound features a pyrazole ring substituted with a fluorophenyl group and a methylthio moiety, which may influence its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

-

Cell Line Studies :

- In vitro studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values observed were promising, indicating effective growth inhibition.

- A study reported that compounds with similar structures inhibited cell proliferation in the MCF7 and NCI-H460 cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

-

Mechanisms of Action :

- The compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest. Mechanistic studies have suggested that it targets key regulatory proteins involved in cell proliferation and survival pathways.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory effects.

-

Cytokine Inhibition :

- Research has shown that the compound can inhibit the production of pro-inflammatory cytokines in various models of inflammation. This activity is crucial for developing therapies for inflammatory diseases.

-

Animal Models :

- In vivo studies using animal models of inflammation have demonstrated that treatment with this pyrazole derivative results in reduced edema and inflammation markers, suggesting a significant therapeutic potential.

Table 1: Summary of Anticancer Activity

| Mechanism | Effect |

|---|---|

| Apoptosis Induction | Yes |

| Cell Cycle Arrest | Yes |

| Cytokine Production | Inhibition |

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives related to this compound:

-

Study on Pyrazole Derivatives :

- A comprehensive study synthesized various pyrazole derivatives and assessed their anticancer activity against multiple cell lines. The findings indicated that modifications to the pyrazole structure significantly impacted biological activity, with certain derivatives achieving notable potency against specific cancers .

-

Clinical Implications :

- The potential use of this compound as a lead structure for developing new anticancer agents is being explored in ongoing research, emphasizing the need for further clinical trials to validate efficacy and safety profiles.

Q & A

Q. Critical parameters :

- Temperature : Reflux conditions (e.g., 4–6 hours at 80–100°C) ensure proper cyclization .

- Stoichiometry : Excess hydrazine (1.5–2.0 equivalents) improves yield by driving the reaction to completion .

Advanced: How can regioselectivity challenges in cyclocondensation be addressed for multi-substituted pyrazoles?

Methodological Answer:

Regioselectivity in pyrazole formation is influenced by:

- Substituent electronic effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) direct nucleophilic attack to specific positions .

- Steric hindrance : Bulky groups (e.g., diphenyl at C4/C5) favor staggered conformations, reducing side reactions .

- Catalytic additives : Lewis acids (e.g., ZnCl₂) can enhance selectivity by stabilizing transition states .

Example : In structurally analogous compounds, crystallographic data show that steric clashes between substituents (e.g., methylthio vs. phenyl groups) dictate regiochemical outcomes .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR spectroscopy :

- IR spectroscopy : Confirms functional groups (e.g., C–F stretch at ~1,220 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: What crystallographic parameters determine bioactive conformations?

Methodological Answer:

X-ray diffraction studies reveal:

- Dihedral angles : The fluorophenyl ring’s near-perpendicular orientation (80.21°) to the pyrazole core enhances π-stacking interactions with biological targets .

- Hydrogen bonding : Intramolecular N–H⋯N and N–H⋯F bonds stabilize bioactive conformations (e.g., amine-H31⋯F1 interactions in crystal packing) .

- Envelope conformation : Pyrazole ring puckering (C7 as flap atom) influences ligand-receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.